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Compound of Interest

Compound Name: PF-3758309 dihydrochloride

Cat. No.: B15602630

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of PF-3758309, a
potent, ATP-competitive inhibitor primarily targeting p21-activated kinases (PAKS).
Understanding the cross-reactivity of small molecule inhibitors is crucial for interpreting
experimental results and anticipating potential off-target effects in drug development. This
document summarizes key quantitative data, details experimental methodologies, and
visualizes the inhibitor's selectivity profile.

Kinase Inhibition Profile of PF-3758309

PF-3758309 was developed as a potent inhibitor of PAK4, with a reported dissociation constant
(Kd) of 2.7 nM and a Ki of 18.7 nM.[1][2] It also demonstrates significant activity against other
members of the PAK family. However, broader screening has revealed cross-reactivity with a
number of other kinases.

On-Target Activity: p21-Activated Kinase (PAK) Family

PF-3758309 exhibits potent inhibition of multiple PAK isoforms. The inhibitory activity varies
across the two groups of the PAK family.
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Kinase Inhibition Value (nM) Measurement
PAK1 Ki=13.7+1.8 Biochemical Assay
PAK?2 IC50 =190 Biochemical Assay
PAK3 IC50 =99 Biochemical Assay
PAK4 Ki=18.7+6.6 Biochemical Assay
Kd=2.7+0.3 Isothermal Calorimetry

Kd =4.5+0.07 Surface Plasmon Resonance

PAKS5 Ki=18.1+5.1 Biochemical Assay
PAKG6 Ki=17.1+5.3 Biochemical Assay

Table 1: Inhibitory activity of PF-3758309 against PAK family kinases.[1]

Off-Target Kinase Cross-Reactivity

In a broad kinase screen against 146 human kinases, PF-3758309 was found to inhibit 13
kinases with IC50 values between 1 nM and 60 nM.[3] These off-target interactions are
important considerations for in vitro and in vivo studies.
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Estimated Cellular IC50

Kinase Family Kinase
(nM)*
Src Family SRC 45-60
FYN 45-60
YES 45-60
FGR <35
Other AMPK <35
RSK <35
CHEK2 <35
FLT3 <35
PKC (multiple isoforms) <35
PDK2 <35
TRKA <35
AKT3 <35
PRK1 <35

Table 2: Off-target kinase activities of PF-3758309.Estimated cellular IC50 values are based on
biochemical screening hits with potential for cellular activity.[3][4]

Further studies using cellular thermal shift assays (CETSA) identified Mitogen-activated protein
kinase 1 (MAPK1) and Protein Kinase A (PKA) as potential off-targets. However, subsequent
knockdown experiments suggested that the inhibition of these kinases did not contribute to the
observed effects on HIV-1 latency reversal in the context of that particular study.

Signaling Pathway Visualization

The following diagram illustrates the primary targets and key off-targets of PF-3758309,
providing a visual representation of its cross-reactivity profile.
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Figure 1:Inhibition profile of PF-3758309, showing its primary targets within the PAK family and
its significant off-target kinases.

Experimental Protocols
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The following methodologies were employed in the key studies cited to determine the kinase
inhibition profile of PF-3758309.

Biochemical Kinase Assays

Objective: To determine the in vitro potency (Ki or IC50) of PF-3758309 against a panel of
purified recombinant kinases.

General Procedure:

e Enzyme and Substrate Preparation: Recombinant kinase domains were expressed and
purified. Specific peptide substrates for each kinase were synthesized.

» Assay Conditions: Assays were performed in a buffer solution (e.g., Tris-HCI) containing
MgCl2, ATP, and the peptide substrate. The concentration of ATP was typically set at the Km
for each individual kinase to ensure a permissive screening condition.[1][4]

e Inhibitor Preparation: PF-3758309 was serially diluted in DMSO to generate a range of
concentrations.

e Reaction Initiation and Incubation: The kinase, peptide substrate, and inhibitor were pre-
incubated. The reaction was initiated by the addition of ATP. The reaction mixture was
incubated at a controlled temperature (e.g., 30°C) for a specified period.

o Detection of Kinase Activity: Kinase activity was measured by quantifying the amount of
phosphorylated substrate. This was commonly achieved using a phosphospecific antibody in
an ELISA format or by detecting the incorporation of radiolabeled phosphate (32P or 33P)
from ATP into the substrate.

» Data Analysis: The percentage of inhibition at each inhibitor concentration was calculated
relative to a no-inhibitor control. IC50 values were determined by fitting the data to a four-
parameter logistic equation. Ki values were calculated from IC50 values using the Cheng-
Prusoff equation, taking into account the ATP concentration used in the assay.[1]

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd) and thermodynamic parameters of PF-
37583009 to its target kinase (PAKA4).
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Procedure:

o Sample Preparation: Purified PAK4 protein was dialyzed into a specific buffer. PF-3758309
was dissolved in the same buffer.

e |ITC Measurement: The ITC instrument consists of a sample cell containing the PAK4 protein
and a reference cell. PF-3758309 solution was loaded into a syringe and titrated into the
sample cell in small, sequential injections.

» Data Acquisition: The heat change associated with the binding event after each injection was
measured by the instrument.

o Data Analysis: The resulting data were integrated to generate a binding isotherm, which was
then fitted to a suitable binding model (e.g., a single-site binding model) to determine the
equilibrium dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (AH).

[1]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time association and dissociation kinetics of PF-3758309
binding to PAK4, allowing for the determination of the dissociation constant (Kd).

Procedure:

o Chip Preparation: A sensor chip (e.g., a CM5 chip) was activated, and purified PAK4 was
immobilized onto the chip surface.

e Binding Analysis: A series of concentrations of PF-3758309 in a running buffer were injected
over the chip surface. The change in the refractive index at the surface, which is proportional
to the mass of bound analyte, was monitored in real-time.

» Kinetic Analysis: The association rate (kon) was determined from the initial phase of the
binding curve, and the dissociation rate (koff) was determined from the decay phase after the
injection of the inhibitor was stopped. The equilibrium dissociation constant (Kd) was
calculated as the ratio of koff/kon.[1]

Conclusion
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PF-3758309 is a potent inhibitor of the p21-activated kinase family, with particular efficacy
against PAK4. However, researchers should be aware of its cross-reactivity with several other
kinases, most notably members of the Src family, as well as AMPK, RSK, and others. The
provided data and experimental protocols offer a foundation for designing and interpreting
experiments using this compound, enabling a more accurate understanding of its biological
effects. It is recommended to consider the expression levels of these off-target kinases in the
experimental system being used to fully assess the potential for off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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